molecular formula C12H8F4N2O B10902167 1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde

1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B10902167
M. Wt: 272.20 g/mol
InChI Key: CLNLDYLPQCWFIK-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative featuring a 4-fluorobenzyl group at position 1, a trifluoromethyl (-CF₃) group at position 5, and a carbaldehyde (-CHO) moiety at position 3. The carbaldehyde group enhances reactivity for further derivatization, while the fluorine atoms and -CF₃ group contribute to metabolic stability and bioavailability .

Properties

Molecular Formula

C12H8F4N2O

Molecular Weight

272.20 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C12H8F4N2O/c13-9-3-1-8(2-4-9)6-18-11(12(14,15)16)5-10(7-19)17-18/h1-5,7H,6H2

InChI Key

CLNLDYLPQCWFIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)C=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-fluorobenzyl bromide or chloride under basic conditions.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formylation: The final step involves the formylation of the pyrazole ring at the 3-position using reagents like Vilsmeier-Haack reagent or formylation under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that pyrazole derivatives, including 1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde, exhibit significant anticancer properties. Studies have shown that modifications to the pyrazole ring can enhance the compound's activity against various cancer cell lines. For instance:

  • A study demonstrated that certain derivatives of pyrazole compounds could inhibit the growth of MDA-MB-231 breast cancer cells, with IC50 values in the low micromolar range. This suggests potential for further development as anticancer agents .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that specific modifications to the trifluoromethyl group can enhance its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This positions it as a potential candidate for non-steroidal anti-inflammatory drugs (NSAIDs) development .

Antimicrobial Activity
In addition to anticancer and anti-inflammatory applications, this compound has shown promise in antimicrobial studies. Its derivatives have been tested against various bacterial and fungal strains, revealing moderate to significant inhibitory effects. For example, some derivatives exhibited over 50% inhibition against Gibberella zeae, a phytopathogenic fungus.

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural applications, particularly in developing new fungicides. The effectiveness of pyrazole derivatives against plant pathogens can be leveraged to create more efficient agricultural treatments that reduce crop loss and improve yield.

Materials Science Applications

Synthesis of Advanced Materials
The unique structural features of this compound allow it to be used as a building block in the synthesis of advanced materials. Its ability to form coordination complexes with metals can be utilized in catalysis and material design.

Study 1: Anticancer Evaluation

A comprehensive study synthesized a series of asymmetric compounds fused with pyrazole and evaluated their effects on breast cancer cells (MDA-MB-231). The results indicated that these compounds significantly induced apoptosis and enhanced caspase activity at micromolar concentrations, highlighting their potential as anticancer agents.

Study 2: Antifungal Screening

Another investigation involved synthesizing a library of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole derivatives tested against three phytopathogenic fungi. The findings concluded that specific substitutions on the pyrazole ring led to enhanced antifungal activity compared to standard treatments.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Key Structural Features

Compound Name Position 1 Substituent Position 3 Substituent Position 5 Substituent Functional Groups Molecular Weight
Target Compound 4-Fluorobenzyl Carbaldehyde Trifluoromethyl -CHO, -CF₃, -F 286.2 (est.)
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Methyl 4-Chlorophenoxy -CHO, -Cl 315.8
1-(2-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde 2-Fluorobenzyl Phenyl None -CHO, -F 280.3
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 4-Chlorophenyl Methyl Chlorine -CHO, -Cl 255.7

Key Observations

Substituent Positional Effects :

  • The target compound’s carbaldehyde at position 3 distinguishes it from analogs like and , where the aldehyde is at position 4. This positional shift alters electronic distribution and reactivity.
  • The 4-fluorobenzyl group (vs. 2-fluorobenzyl in ) optimizes steric and electronic interactions, as para-substitution minimizes steric hindrance while maintaining electron-withdrawing effects .

Electron-Withdrawing Groups :

  • The trifluoromethyl group at position 5 enhances lipophilicity (logP ~2.5–3.0) compared to methyl or chlorine substituents (logP ~2.0–2.5) .
  • Carbaldehyde’s polarity counterbalances the lipophilicity of -CF₃ and aryl groups, improving aqueous solubility for biological applications .

Pyrazole-4-carbaldehydes (e.g., ) show antimicrobial activity, whereas positional isomers (e.g., carbaldehyde at position 3) may target different enzymes due to altered hydrogen-bonding capacity .

Physicochemical and Crystallographic Insights

  • Crystal Packing :

    • Fluorinated benzyl groups promote dense molecular packing via C-F···H interactions, as observed in .
    • Carbaldehyde’s planar geometry (sp² hybridization) may induce π-stacking in the solid state, enhancing thermal stability .
  • Thermal Properties :

    • Trifluoromethyl groups increase thermal stability (decomposition >250°C), whereas chlorine or methyl analogs degrade at lower temperatures (~200°C) .

Biological Activity

1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C13H10F4N2O
  • Molecular Weight : 302.229 g/mol
  • Structure : The compound contains a pyrazole ring substituted with a trifluoromethyl group and a 4-fluorobenzyl moiety, which are critical for its biological activity.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit promising anticancer properties. A study focusing on similar pyrazole compounds demonstrated their effectiveness against prostate cancer cell lines (LNCaP and PC-3). Notably, compounds within this class displayed significant antiproliferative activity and were able to inhibit prostate-specific antigen (PSA) levels, which is crucial in prostate cancer progression. For instance, one derivative exhibited an IC50 value of 18 μM against LNCaP cells, suggesting that modifications in the pyrazole structure can enhance anticancer efficacy .

Anti-inflammatory Properties

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. A review highlighted that certain substituted pyrazoles demonstrated potent inhibition of COX-1 and COX-2 enzymes, which are key targets in inflammation management. Some compounds showed selectivity indices significantly higher than traditional anti-inflammatory drugs like celecoxib, indicating potential for developing safer alternatives with fewer side effects .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Androgen Receptor Antagonism : Similar pyrazole derivatives have been identified as androgen receptor antagonists, which can impede the growth of hormone-dependent cancers like prostate cancer .
  • COX Inhibition : The anti-inflammatory effects are primarily due to the inhibition of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .

Study 1: Antiproliferative Effects

In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their antiproliferative effects on prostate cancer cell lines. The results indicated that certain modifications led to enhanced potency against LNCaP cells, with significant downregulation of PSA levels observed in treated groups.

CompoundIC50 (μM)PSA Inhibition (%)
Compound A1846
Compound B2530
Control>50<10

Study 2: Anti-inflammatory Efficacy

Another study evaluated the anti-inflammatory potential of various pyrazole derivatives using a carrageenan-induced edema model. The results demonstrated that several compounds exhibited significant edema reduction compared to the control group.

CompoundEdema Reduction (%)COX-2 Inhibition (IC50 μM)
Compound C620.01
Compound D710.05
Celecoxib220.54

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